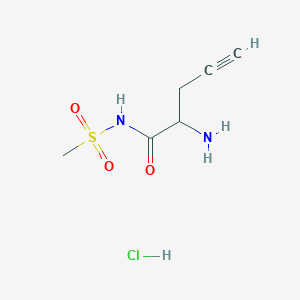

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

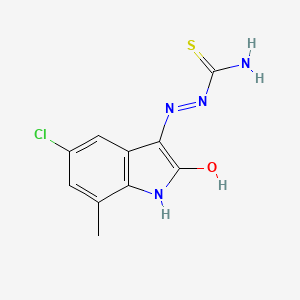

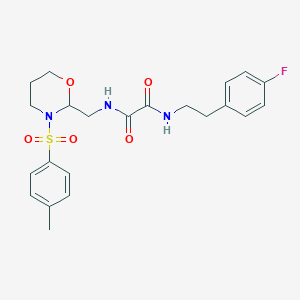

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, also known as AMPIPYRAZOLE, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a critical role in various cellular processes such as cell growth, proliferation, and survival.

Aplicaciones Científicas De Investigación

Selective Mesylation of Amino Groups

Research by Kim et al. (1999) has shown the effectiveness of selective mesylation in differentiating amino groups. This is relevant to compounds like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, as it pertains to the selective modification of amino groups, potentially impacting its chemical behavior and applications (Sun Young Kim et al., 1999).

Gold-Catalyzed Oxidative Annulation

Zimin et al. (2020) discussed the gold(I)-catalyzed oxidative annulation involving ynamides. This process, which includes compounds similar to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride, is significant for the generation of multi-substituted oxazole derivatives, showcasing the chemical's versatility in organic synthesis (Dmitry P. Zimin et al., 2020).

Catalytic N-Alkynylation of Amides

The research by Zhang et al. (2004) on the catalytic cross-coupling of amides with alkynyl bromides highlights the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in organic synthesis. This catalytic protocol suggests the chemical's utility in the synthesis of ynamides, which are crucial in various organic reactions (Yanshi Zhang et al., 2004).

Amino Acid Analysis in Proteins

Simpson et al. (1976) described a method for amino acid analysis in proteins using a hydrolysate that could potentially involve derivatives like 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This method highlights the relevance of such compounds in biochemical analysis and protein characterization (R. Simpson et al., 1976).

Synthesis of Amino Acid-Derived Ynamides

Takai et al. (2021) focused on the synthesis of amino acid-derived ynamides, using compounds related to 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride. This research is significant for its application in creating unique amino acid derivatives, which can be important in medicinal chemistry and drug development (R. Takai et al., 2021).

Asymmetric Synthesis of Aminoalkanesulfonic Acids

Jiaxi Xu's (2002) study on the transformation of amino alcohol methanesulfonates into aminoalkanesulfonates reveals the potential of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride in asymmetric synthesis. This transformation is crucial for developing chiral compounds used in various pharmaceutical applications (Jiaxi Xu, 2002).

Propiedades

IUPAC Name |

2-amino-N-methylsulfonylpent-4-ynamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S.ClH/c1-3-4-5(7)6(9)8-12(2,10)11;/h1,5H,4,7H2,2H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMVMGLFMYXRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(CC#C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)